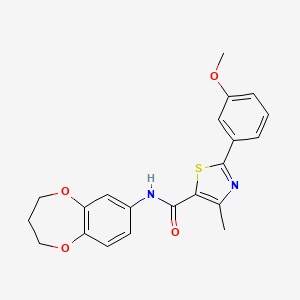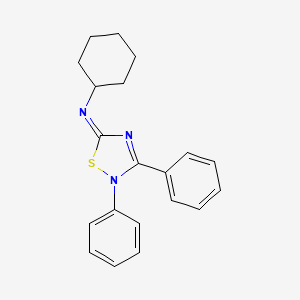
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the class of thiazole carboxamides This compound is characterized by its unique structure, which includes a benzodioxepin ring, a methoxyphenyl group, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxepin ring, followed by the introduction of the methoxyphenyl group and the thiazole ring. Common reagents used in these reactions include halogenated compounds, organometallic reagents, and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization ensures the efficient production of high-quality compounds. Safety measures and environmental considerations are also critical aspects of industrial production.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide include other thiazole carboxamides and benzodioxepin derivatives. Examples include:
- N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-phenyl-4-methyl-1,3-thiazole-5-carboxamide
- N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H20N2O4S |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C21H20N2O4S/c1-13-19(28-21(22-13)14-5-3-6-16(11-14)25-2)20(24)23-15-7-8-17-18(12-15)27-10-4-9-26-17/h3,5-8,11-12H,4,9-10H2,1-2H3,(H,23,24) |
InChI Key |
SVVNXTXNAVZSDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)OC)C(=O)NC3=CC4=C(C=C3)OCCCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-(thiomorpholin-4-yl)ethanone](/img/structure/B12169725.png)
![4-({[(5-chloro-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid](/img/structure/B12169730.png)

![(5Z)-5-(2-{4-[(2E)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetyl]piperazin-1-yl}-2-oxoethylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B12169738.png)
![2-chloro-5-(propan-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B12169743.png)
![ethyl (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12169750.png)

![1-[2-(2-methoxyphenyl)ethyl]-5-oxo-N-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidine-3-carboxamide](/img/structure/B12169759.png)
![5-(3,4-Dimethoxyphenyl)-7-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12169767.png)
![ethyl 2-[(3E)-3-[hydroxy(phenyl)methylidene]-2-(5-methylfuran-2-yl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12169769.png)
![6-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-1,2,4-triazinane-3,5-dione](/img/structure/B12169779.png)

![N-[(2Z)-2-[(3-chlorophenyl)imino]-4-(4-methylphenyl)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-5-yl]acetamide](/img/structure/B12169790.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B12169804.png)
